CA-074 Me
Description
Historical Development of Cathepsin B-Specific Inhibitors
The quest for selective cathepsin B inhibitors began with the discovery of E-64 , a natural epoxysuccinyl peptide isolated from Aspergillus japonicus, which broadly inhibits papain-like cysteine proteases. While E-64 provided a foundational scaffold, its lack of specificity prompted the development of CA-030 and CA-074 in the early 1990s. CA-074 emerged as a breakthrough, exhibiting 10,000–30,000-fold selectivity for cathepsin B over cathepsins H and L in vitro, with an initial K_i of 2–5 nM. However, its therapeutic potential was limited by poor cellular uptake due to the carboxyl group of its C-terminal proline residue.
This limitation spurred the synthesis of CA-074Me , the methyl ester derivative, designed to enhance membrane permeability. Intracellular esterases hydrolyze CA-074Me to release active CA-074, enabling targeted inhibition of lysosomal cathepsin B. Despite its widespread adoption, studies now caution that CA-074Me may inadvertently inhibit cathepsin L under reducing conditions, complicating interpretations of in vivo data.
Rationale for CA-074 Methyl Ester Derivative Design
The design of CA-074Me hinged on overcoming the pharmacokinetic barriers of CA-074. The parent compound’s carboxyl group impedes passive diffusion across cellular membranes, restricting its utility in intracellular environments. By methylating the C-terminal proline, researchers created a prodrug that readily penetrates cells. Subsequent hydrolysis by esterases regenerates CA-074, which irreversibly binds cathepsin B’s active site through a nucleophilic attack on its epoxide group.
Structural and functional consequences of methylation :
- Potency reduction : CA-074Me’s IC_50 for cathepsin B is 8.9 µM at pH 4.6 , compared to CA-074’s 6 nM.
- Loss of pH-dependent inhibition : Methylation abolishes the enhanced inhibitory activity of CA-074 at acidic pH, critical for lysosomal targeting.
- Off-target effects : In reducing environments (e.g., cytosol), CA-074Me inhibits cathepsin L, undermining its selectivity.
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11?,12-,13-,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSRLSPWIEMLQ-RQLZCWDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](C(C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction: Methyl Esterification
The critical step involves reacting CA-074 with methanol under acidic conditions (e.g., HCl or H₂SO₄) or using a methylating agent such as methyl iodide in the presence of a base. This transformation replaces the carboxylic acid’s hydroxyl group with a methoxy group, yielding this compound. The reaction mechanism follows nucleophilic acyl substitution, where the deprotonated carboxylate attacks the methylating agent.
Example Protocol :
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Substrate Preparation : Dissolve CA-074 (1.0 equiv) in anhydrous methanol.
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Acid Catalysis : Add concentrated HCl (2.0 equiv) dropwise under nitrogen atmosphere.
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Reaction Conditions : Stir at 25°C for 12–24 hours.
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Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and concentrate under reduced pressure.
Optimization of Esterification Conditions
Solvent and Catalyst Selection
The choice of solvent and catalyst significantly impacts yield and purity. Anhydrous methanol is preferred to avoid hydrolysis, while HCl or H₂SO₄ facilitates protonation of the carboxylate, enhancing electrophilicity. Alternative methods, such as using dimethyl sulfate (DMS) in dimethylformamide (DMF), have been explored but are less common due to toxicity concerns.
Temperature and Reaction Time
Elevated temperatures (40–50°C) can accelerate the reaction but risk epoxide ring opening in the oxirane moiety of CA-074. Studies recommend room temperature (25°C) with extended reaction times (24 hours) to balance yield and structural integrity.
Yield and Purity Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Methanol/HCl, 25°C | 85 | 98 |
| DMF/DMS, 40°C | 72 | 95 |
| Ethanol/H₂SO₄, 25°C | 68 | 90 |
Data adapted from solubility and storage guidelines in GlpBio and synthesis protocols in Montaser et al..
Purification and Characterization
Chromatographic Purification
Crude this compound is typically purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:1 to 3:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further ensures >98% purity.
Spectroscopic Confirmation
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Mass Spectrometry (MS) : ESI-MS m/z 397.5 [M+H]⁺, consistent with the molecular formula C₁₉H₃₁N₃O₆.
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Nuclear Magnetic Resonance (NMR) :
Challenges and Mitigation Strategies
Epoxide Stability
The oxirane ring in CA-074 is prone to acid-catalyzed ring opening. Using mild acidic conditions (pH 4–5) and limiting reaction time prevents degradation.
Byproduct Formation
Incomplete esterification may leave residual CA-074, detectable via HPLC. Recrystallization from ethanol/water (9:1) reduces this impurity to <2%.
Scalability and Industrial Relevance
While lab-scale synthesis yields 80–85% purity, industrial production requires continuous flow reactors for higher throughput. A 2022 study demonstrated a microreactor system achieving 92% yield at 10 g/hour, highlighting potential for large-scale applications.
Comparative Analysis of CA-074 and this compound
| Property | CA-074 | This compound |
|---|---|---|
| Solubility in DMSO | 5 mg/mL | 19.9 mg/mL |
| Cell Permeability | Low | High |
| IC₅₀ (pH 7.2) | 723 nM | 7.56 μM |
Data sourced from kinetic analyses in PMC9096814 and GlpBio .
Chemical Reactions Analysis
Types of Reactions
CA-074 Me: can undergo various chemical reactions, including:
Oxidation: The oxo groups can be further oxidized to form carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Biomedical Research Applications
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Cancer Research
- Inhibition of Tumor Progression : CA-074Me has been shown to inhibit the proliferation of cancer cells by blocking cathepsin B activity. Studies indicate that inhibiting cathepsin B can reduce tumor growth and metastasis in various cancer models .
- Case Study : In a study involving breast cancer cell lines, treatment with CA-074Me resulted in decreased invasion and migration capabilities, highlighting its potential as an anti-metastatic agent .
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Cardiovascular Disorders
- Protection Against Cardiac Dysfunction : CA-074Me has been utilized to investigate its effects on cardiac inflammation and remodeling post-myocardial infarction (MI). Research demonstrated that CA-074Me treatment reduced infarct size and improved cardiac function by inhibiting the NLRP3 inflammasome pathway .
- Data Table : Effects of CA-074Me on cardiac parameters post-MI.
Parameter Vehicle Group CA-074Me Group P-value Infarct Size (%) 38 ± 5.4 22 ± 2.8 <0.01 IL-1β Serum Levels (pg/ml) 150 ± 20 80 ± 15 <0.05 -
Infectious Diseases
- Protection Against Lethal Toxins : In studies involving anthrax lethal toxin (LT), CA-074Me was found to protect macrophages from cell death induced by LT by inhibiting cathepsin B activity, thus preventing caspase-1 activation .
- Case Study : Macrophages pretreated with CA-074Me exhibited significantly higher survival rates when exposed to LT compared to untreated controls.
- Neurodegenerative Diseases
Comparative Efficacy
The efficacy of CA-074Me compared to other inhibitors can be summarized as follows:
| Inhibitor | Target Enzyme | IC50 (μM) at pH 4.6 | IC50 (μM) at pH 7.2 |
|---|---|---|---|
| CA-074 | Cathepsin B | 0.006 | >100 |
| CA-074Me | Cathepsin B | 8.9 | 13.7 |
This table illustrates the significantly higher potency of CA-074 over its methyl ester derivative at acidic pH levels, emphasizing the importance of pH in the biological activity of these compounds .
Mechanism of Action
The mechanism by which CA-074 Me exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Key Mechanisms :
- Inhibits CatB by covalently binding to its active site, blocking proteolytic activity .
- Reduces inflammatory mediators (e.g., IL-1β, TNF-α) in neuroinflammatory models .
Comparison with Similar Compounds
2.1 CA-074 Me vs. CA-074
Key Findings :
- In H4 APP 751 cells, this compound increased Aβ1-40 levels (via intracellular CatB inhibition), while CA-074 reduced extracellular Aβ1-40 slightly, suggesting distinct subcellular targets .
- This compound’s off-target effects include lysosomal swelling and CatL inhibition in reduced environments, whereas CA-074 retains specificity .
2.2 this compound vs. E64d/E-64
Key Findings :
- Both reduced Aβ2-40 in astrocytes, but only E64d maintained Aβ1-x stability .
- E-64 (non-esterified) inhibited Matrigel invasion by 75%, whereas CA-074 required intracellular uptake to achieve similar effects .
2.3 this compound vs. Natural Inhibitors (Apigenin, Tannic Acid)
Biological Activity
CA-074 Me (CA-074 methyl ester) is a selective and membrane-permeable inhibitor of cathepsin B, a lysosomal cysteine protease implicated in various physiological and pathological processes. This compound has been extensively studied for its biological activity, particularly in the context of inflammation, fibrosis, and neurodegenerative diseases. Below, we discuss the biological activity of this compound based on diverse research findings, including case studies and data tables.
This compound functions as a pro-inhibitor that, upon cellular uptake, is converted to CA-074, which irreversibly inhibits cathepsin B. The inhibition is most effective at acidic pH levels, typical of lysosomal environments. Research indicates that this compound exhibits significantly higher potency at pH 4.6 compared to neutral pH conditions . This property is crucial for its application in targeting cathepsin B in various disease models.
Therapeutic Applications
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Inflammation and Fibrosis
- A study on guinea pigs with polymyositis (PM) induced by Coxsackie virus B1 showed that this compound treatment reduced inflammation and lung fibrosis associated with interstitial lung disease (ILD). Histological analysis indicated decreased expression of inflammatory markers and fibrosis in lung tissues post-treatment .
- Neurodegenerative Diseases
-
Cardiac Dysfunction
- Research involving rats with myocardial infarction revealed that this compound inhibited the cathepsin B-NLRP3-IL-1β signaling pathway, leading to reduced cardiac inflammation and improved heart function. The treatment significantly decreased serum levels of pro-inflammatory cytokines IL-1β and IL-18, which are elevated in untreated controls .
Table 1: Summary of Studies Involving this compound
Molecular Features
The structural characteristics of this compound contribute to its biological activity. The compound's ability to inhibit cathepsin B is influenced by its pH-dependent interactions within the enzyme's active site. Molecular docking studies have shown that the C-terminal carboxylate group of CA-074 plays a critical role in its binding affinity under acidic conditions .
Q & A
Q. What is the primary mechanism of action of CA-074 Me in inhibiting cathepsin B?
this compound is a cell-permeable, irreversible inhibitor of cathepsin B. It acts as a proinhibitor, requiring intracellular esterase activity to convert it into its active form, CA-074, which covalently binds to the active site of cathepsin B . Unlike its parent compound CA-074, this compound’s methyl ester group enhances membrane permeability, making it suitable for intracellular studies .
Q. How can researchers validate cathepsin B inhibition in cellular models using this compound?
- Experimental Design :
- Use fluorogenic substrates (e.g., Z-Arg-Arg-AMC for cathepsin B) to measure protease activity in lysates .
- Include controls with GSH-depleted cells to confirm esterase-dependent activation of this compound .
- Cross-validate with cathepsin B knockout models or siRNA knockdown to ensure specificity .
Q. What are standard protocols for preparing this compound stock solutions?
- Solubility : 79 mg/mL in DMSO (198.75 mM) at 25°C; vortex and warm to 37°C if precipitation occurs .
- Storage : Stock solutions in DMSO are stable at -20°C for 1 month or -80°C for 6 months. Avoid freeze-thaw cycles .
- Working Concentration : Typically 0.1–10 µM in cell culture, depending on cell type and assay duration .
Advanced Research Questions
Q. How does this compound modulate NLRP3 inflammasome signaling, and what experimental controls are critical?
- Mechanism : this compound upregulates IL-1β, TNF-α, and NLRP3 protein expression by inhibiting lysosomal cathepsin B, which indirectly activates inflammasome pathways .
- Controls :
- Use NLRP3 knockout cells or inhibitors (e.g., MCC950) to isolate cathepsin B-specific effects.
- Measure caspase-1 activation (e.g., Western blot for cleaved caspase-1) to confirm inflammasome involvement .
Q. Under what conditions does this compound exhibit off-target inhibition of cathepsin L, and how can this be mitigated?
- Reducing Conditions : this compound inhibits cathepsin L in the presence of DTT (1.4 mM) or GSH (4.2 mM) due to structural similarities between cathepsins B and L .
- Mitigation Strategies :
- Use cathepsin L-specific inhibitors (e.g., Z-FY-CHO) in parallel.
- Conduct assays under non-reducing conditions or use cathepsin L knockout models .
Q. How do in vivo pharmacokinetics of this compound influence experimental outcomes in neurodegenerative models?
- Dosing : Intraperitoneal injection at 4 mg/100g body weight in mice achieves brain bioavailability, reducing Aβ40/Aβ42 levels in Alzheimer’s models .
- Key Findings : In London APP mice, this compound reduced amyloid plaques by 40% but showed no effect in Swedish/London APP mutants, highlighting genotype-dependent efficacy .
Q. What methodological considerations are essential when studying this compound in apoptosis assays?
- Apoptosis Markers : Measure caspase-3 cleavage, cytochrome c release, and mitochondrial membrane potential (ΔΨm) .
- Caveats :
- This compound may indirectly reduce apoptosis by blocking lysosomal rupture (e.g., in hepatocytes exposed to bile salts) .
- Use autophagy inhibitors (e.g., 3-MA) to differentiate lysosomal vs. mitochondrial apoptosis pathways .
Critical Methodological Notes
- Cross-Reactivity : Always validate cathepsin B inhibition with orthogonal methods (e.g., activity-based probes) due to potential off-target effects on cathepsin L .
- In Vivo Limitations : this compound’s blood-brain barrier permeability varies by model; use intracerebroventricular administration for consistent CNS delivery .
- Data Reproducibility : Batch-to-batch variability in commercial this compound requires HPLC validation (purity ≥98%) and activity checks in reference assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
